3-Aminotetrahydro-2H-pyran-4-ol, also known as trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride, is a chemical compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. This compound is characterized by its unique heterocyclic structure, which consists of a pyran ring substituted with an amino group. It is classified as an amine and is part of the broader category of pyran derivatives, which are important in various chemical and biological applications.
The compound is synthesized from precursor materials through various chemical reactions, primarily involving the reduction of pyran derivatives followed by amination. It is classified under heterocyclic compounds due to its cyclic structure containing oxygen and nitrogen atoms. It serves as a building block in organic synthesis, particularly in pharmaceutical and agrochemical development.
The synthesis of 3-Aminotetrahydro-2H-pyran-4-ol typically involves several key steps:
The reaction conditions for synthesizing 3-Aminotetrahydro-2H-pyran-4-ol are typically controlled to optimize yield and purity. Industrial production may utilize batch reactions under specific temperature and pressure conditions to ensure efficiency and consistency in product quality.
The molecular structure of 3-Aminotetrahydro-2H-pyran-4-ol features a six-membered ring with one nitrogen atom and one oxygen atom within the ring, along with an amino group attached to the carbon backbone. The stereochemistry of the compound is crucial, as it influences its reactivity and interactions with biological targets.
3-Aminotetrahydro-2H-pyran-4-ol can participate in several types of chemical reactions:
These reactions are facilitated under various conditions, including acidic or basic environments, which can significantly affect the reaction pathways and product distributions .
The mechanism of action for 3-Aminotetrahydro-2H-pyran-4-ol involves its interaction with specific biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, it has been studied for its potential role in enzyme inhibition related to cancer pathways .
The chemical properties include stability under standard laboratory conditions, reactivity with nucleophiles, and susceptibility to oxidation and reduction reactions. Its unique structural features contribute to its reactivity profile in organic synthesis .
3-Aminotetrahydro-2H-pyran-4-ol has significant applications in:
This compound exemplifies the importance of heterocyclic chemistry in advancing both scientific research and industrial applications, highlighting its versatility as a synthetic intermediate in various fields.
Catalytic hydrogenation serves as a cornerstone for constructing the saturated pyran ring in 3-aminotetrahydro-2H-pyran-4-ol synthesis. This method efficiently reduces unsaturated precursors like dihydropyrans or epoxy intermediates under controlled hydrogen pressure. Noble metal catalysts, particularly Pd/C and Pt/C, achieve near-quantitative reduction of C=C bonds while preserving sensitive functional groups such as amines or alcohols. As reported in TGF-β inhibitor syntheses, hydrogenation at 20–50 psi H₂ pressure in tetrahydrofuran (THF) affords the tetrahydro-2H-pyran core with >95% conversion efficiency [4].
Raney nickel offers a cost-effective alternative, especially for large-scale production, though it requires careful control of metal content (40–80% Ni by weight) to prevent dehalogenation side reactions. Modified Raney nickel doped with transition metals like molybdenum or chromium enhances stereoselectivity for the trans-configured 3,4-disubstituted derivatives. Reaction parameters critically influence outcomes: Temperatures exceeding 80°C promote over-reduction, while polar protic solvents like methanol optimize hydrogen absorption kinetics [3].
Table 1: Catalyst Performance in Pyran Ring Hydrogenation
Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Pd/C (5%) | 30 | THF | 25 | 98 | >99 |
Pt/C (3%) | 20 | MeOH | 50 | 95 | 97 |
Raney Ni (50%) | 100 | EtOH/H₂O | 70 | 92 | 85 |
Ni-Mo alloy | 80 | iPrOH | 60 | 94 | 93 |
Reductive amination provides superior stereocontrol for introducing the C3-amino group compared to nucleophilic substitution. This two-step protocol first condenses tetrahydro-4H-pyran-4-one with ammonia or ammonium salts to form an imine intermediate, followed by reduction with borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C achieves 89% yield with minimal epimerization, critical for maintaining the trans-3,4-relationship [6].
Alternative pathways employ Leuckart-Wallach reactions using ammonium formate in refluxing formic acid, enabling a one-pot reductive amination without isolated imine intermediates. This method delivers the primary amine directly but requires rigorous pH adjustment (pH 10–12) for product extraction. Recent optimizations demonstrate that sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature enhances stereoselectivity to 97% de for the (3R,4R)-isomer when using chiral directing groups [4] [6].
Table 2: Reductive Amination Routes to 3-Aminotetrahydro-2H-pyran-4-ol
Carbonyl Precursor | Amine Source | Reducing Agent | Conditions | Yield (%) | de (%) |
---|---|---|---|---|---|
Tetrahydro-4H-pyran-4-one | NH₄OAc | NaBH₃CN | MeOH, 0°C, 2h | 89 | 82 |
Tetrahydro-4H-pyran-4-one | NH₃ (g) | H₂ (50 psi)/Pd-C | EtOH, 25°C, 12h | 78 | 90 |
4-Oxotetrahydropyran-3-carboxylate | Benzylamine | NaBH(OAc)₃ | DCE, 25°C, 24h | 85 | 97 |
Tetrahydro-4H-pyran-4-one | Ammonium formate | HCO₂H, 110°C, 8h | Neat | 75 | 65 |
The pharmacological relevance of the trans-3,4-stereochemistry necessitates enantioselective routes. Three strategies dominate industrial production:
Chiral Auxiliary-Mediated Cyclization: (L)-Tartrate-derived esters direct diastereoselective ring-closing of haloalcohols. For example, cyclization of (2S,3S)-5-bromo-1,2,3-trihydroxypentane with BF₃·Et₂O yields the (3S,4R)-isomer in 86% ee after auxiliary removal [7].
Enzymatic Resolution: Lipases like Candida antarctica selectively acetylate the (3R,4S)-enantiomer from racemic mixtures in vinyl acetate, leaving the desired (3S,4R)-alcohol with >99% ee. Though maximum theoretical yield is 50%, recyclization of the unwanted enantiomer improves atom economy [8].
Catalytic Asymmetric Hydrogenation: Chiral Ir(III) complexes (e.g., Biph-IrCodCl) hydrogenate enol ether precursors like 4-oxotetrahydropyran-3-carboxylate at 100 bar H₂, affording up to 94% ee for the (3R,4R)-configured product. Solvent choice proves critical: Dichloromethane outperforms THF by suppressing catalyst deactivation [3].
Hydrazine intermediates enable chemoselective transformations in complex syntheses. As disclosed in US Patent 7,365,215, 4-hydrazinotetrahydropyran derivatives serve as masked amines for the preparation of TGF-β inhibitors. The sequence involves:
This strategy circumvents the instability of primary alkyl halides and offers orthogonal protection in multi-target syntheses. The hydrazine intermediate is typically isolated as its hydrochloride salt (mp 189–191°C), which exhibits superior crystallinity compared to the free amine. Yields exceed 70% for the overall three-step sequence when employing 0.3 g Raney Ni per gram of hydrazine in ethanol/water (4:1) at 60°C [3] [4].
Solvent polarity and catalyst loading profoundly impact reaction kinetics and stereoselectivity:
Table 3: Optimized Conditions for Key Synthetic Steps
Reaction | Optimal Solvent | Catalyst/Loading | Additives | Yield (%) | Cost Factor |
---|---|---|---|---|---|
Pyran ring hydrogenation | THF/H₂O (9:1) | Pd-C (0.5 mol%) | None | 98 | High |
Reductive amination | THF/MeOH (1:1) | None | NaBH₃CN (1.2 eq.) | 95 | Medium |
Hydrazine hydrogenolysis | EtOH/H₂O (4:1) | Raney Ni (0.3 g/g) | HCl (0.1M) | 91 | Low |
Asymmetric hydrogenation | CH₂Cl₂ | Biph-IrCodCl (2 mol%) | I₂ (5 mol%) | 89 | Very High |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: